molecular formula C15H20ClN5O3S B2609541 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1788676-40-3

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2609541
CAS RN: 1788676-40-3
M. Wt: 385.87
InChI Key: CBCQZQOVZIIKLA-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide, also known as BMPS, is a chemical compound that has been widely used in scientific research. BMPS is a sulfonamide-based compound that can be synthesized using various methods. In

Mechanism of Action

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide works by forming a covalent bond between the sulfonamide group of this compound and the amino group of lysine residues in proteins. This covalent bond can stabilize protein-protein interactions and alter protein function. This compound can also be used to identify the specific lysine residues involved in protein-protein interactions.
Biochemical and Physiological Effects
This compound can have various biochemical and physiological effects depending on the protein target. This compound can stabilize protein-protein interactions, alter protein function, and inhibit enzymatic activity. This compound can also affect protein localization and trafficking.

Advantages and Limitations for Lab Experiments

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its ability to crosslink proteins and identify protein-protein interactions. This compound is also relatively easy to synthesize and use. However, this compound has some limitations, including its potential to modify multiple lysine residues in a protein and its potential to form non-specific crosslinks.

Future Directions

There are several future directions for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide research, including the development of new this compound derivatives with improved specificity and selectivity for protein targets. This compound can also be used in combination with other techniques, such as mass spectrometry, to identify protein-protein interactions in complex biological systems. Additionally, this compound can be used to study the effects of protein-protein interactions on disease states, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a valuable tool for studying protein-protein interactions and has been widely used in scientific research. This compound can be synthesized using various methods and works by forming a covalent bond between the sulfonamide group of this compound and the amino group of lysine residues in proteins. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for this compound research, including the development of new this compound derivatives and the use of this compound in combination with other techniques to study complex biological systems.

Synthesis Methods

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction between 3-chloro-4-methoxybenzenesulfonyl chloride and 2,4-bis(dimethylamino)pyrimidine under basic conditions. The reaction yields this compound as a white solid with a melting point of 194-196°C.

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide has been widely used in scientific research as a tool for studying protein-protein interactions. This compound can be used to crosslink proteins and identify protein-protein interactions in vitro and in vivo. This compound has also been used to study the structure and function of proteins, including enzymes, receptors, and transporters.

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O3S/c1-20(2)14-12(9-17-15(18-14)21(3)4)19-25(22,23)10-6-7-13(24-5)11(16)8-10/h6-9,19H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQZQOVZIIKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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